2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
Description
2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a structurally complex small molecule featuring three key pharmacophores:
- A methylamino linker at position 2 of the thiazole, which may enhance steric or electronic interactions with biological targets.
- A piperazine-ethanone-pyrimidine moiety, providing conformational flexibility and hydrogen-bonding capabilities.
This compound’s design integrates heterocyclic motifs commonly found in kinase inhibitors, PARP (poly-ADP-ribose polymerase) inhibitors, and antimicrobial agents . Its synthesis likely involves cyclization reactions (e.g., thiazole formation) and nucleophilic substitutions to attach the piperazine-pyrimidine group, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-23(19-22-17-14(27-2)5-3-6-15(17)28-19)13-16(26)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMENROGMLWDPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structural complexity, characterized by the presence of a thiazole ring, methoxy group, and piperazine moiety, suggests a diverse range of interactions with biological targets. This article explores its biological activity, synthesis, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.46 g/mol. The presence of various functional groups enhances its potential for biological activity by influencing solubility, stability, and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 349.46 g/mol |
| Structure Highlights | Thiazole ring, methoxy group, piperazine moiety |
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of various biological pathways, including those involved in cancer progression and inflammatory responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. A study demonstrated that thiazole-based compounds inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in vitro. For example, one study reported that certain thiazole derivatives significantly decreased tumor necrosis factor-alpha (TNF-α) levels in activated glial cells, indicating their potential for treating neuroinflammatory conditions .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research on benzothiazole derivatives has revealed broad-spectrum antibacterial and antifungal effects. For instance, compounds derived from benzothiazole exhibited minimal inhibitory concentrations (MICs) effective against various bacterial strains .
Study on Anticancer Activity
In a recent investigation, a series of thiazole derivatives were synthesized and evaluated for their antiproliferative effects on different cancer cell lines. The study found that specific modifications to the thiazole structure enhanced cytotoxicity against MDA-MB-231 cells. The most potent derivative demonstrated IC50 values in the low micromolar range .
Neuroprotective Effects
Another study focused on the neuroprotective capabilities of thiazole derivatives against glutamate-induced excitotoxicity in rat glial cultures. Pretreatment with these compounds resulted in significant protection against cellular damage and reduced oxidative stress markers .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Substituent Effects :
- The 4-methoxy group on the benzothiazole enhances solubility compared to the 6-ethyl group in , which increases lipophilicity.
- The piperazine-pyrimidine moiety in the target compound enables dual hydrogen bonding (pyrimidine nitrogens) and flexibility, contrasting with rigid hydrazine linkers in .
Biological Implications: Compounds with piperazine-ethanone linkers (e.g., target compound and ) show moderate PARP1 inhibition (IC50 ~18 μM for analogue 5e in ), likely due to interactions with NAD+-binding domains. Fluorophenyl groups () enhance membrane permeability but may introduce toxicity risks.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Analogues
Preparation Methods
Benzo[d]thiazole Ring Formation
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol derivatives. A representative protocol adapted from PMC studies involves:
Procedure
- React 2-amino-4-methoxythiophenol (1.0 eq) with chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane at 0°C.
- Warm to room temperature and stir for 6 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/EtOAc 4:1).
Yield : 78–85%
Characterization :
Methylation of Thiazol-2-amine
Introducing the methylamino group follows nucleophilic substitution or reductive amination strategies. A high-yield method from EvitaChem protocols:
Procedure
- Suspend 4-methoxybenzo[d]thiazol-2-amine (1.0 eq) in dry DMF.
- Add methyl iodide (1.5 eq) and potassium carbonate (2.0 eq).
- Heat at 80°C for 12 hours under nitrogen.
- Concentrate and purify via recrystallization (ethanol/water).
Yield : 90–92%
Characterization :
- 13C NMR (100 MHz, DMSO-d6): δ 168.5 (C=S), 159.3 (OCH3), 152.1 (C-N), 124.7–110.2 (aromatic carbons), 38.4 (N-CH3).
Preparation of 4-(Pyrimidin-2-yl)piperazin-1-yl-ethanone
Piperazine-Pyrimidine Coupling
The pyrimidine-piperazine linkage is established via Buchwald-Hartwig amination, optimized from patent literature:
Procedure
- Mix piperazine (1.0 eq) with 2-chloropyrimidine (1.1 eq) in toluene.
- Add Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq).
- Reflux at 110°C for 24 hours.
- Filter through Celite® and concentrate to obtain 4-(pyrimidin-2-yl)piperazine .
Yield : 65–70%
Characterization :
- HRMS : m/z 177.1134 [M+H]+ (calc. 177.1138).
Ethanone Functionalization
Acylation of the piperazine nitrogen employs chloroacetyl chloride under Schotten-Baumann conditions:
Procedure
- Dissolve 4-(pyrimidin-2-yl)piperazine (1.0 eq) in THF/water (1:1).
- Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 2 hours, extract with DCM, and purify via column chromatography.
Yield : 85–88%
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 8.32 (d, J = 4.8 Hz, 2H), 4.16 (s, 2H), 3.82–3.75 (m, 4H), 3.65–3.58 (m, 4H).
Final Coupling: Assembly of Target Compound
Nucleophilic Substitution at Ethanone α-Position
The key C-N bond formation utilizes the bromoethanone intermediate, adapting methods from thiouracil amide syntheses:
Procedure
- React 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-bromoethanone (1.0 eq) with N-methyl-4-methoxybenzo[d]thiazol-2-amine (1.2 eq) in acetonitrile.
- Add K2CO3 (2.0 eq) and heat at 60°C for 8 hours.
- Concentrate and purify via preparative HPLC (MeCN/H2O + 0.1% TFA).
Yield : 70–75%
Characterization :
- 1H NMR (600 MHz, DMSO-d6): δ 8.41 (d, J = 4.8 Hz, 2H), 7.62 (d, J = 8.4 Hz, 1H), 6.94 (dd, J = 8.4, 2.4 Hz, 1H), 6.88 (d, J = 2.4 Hz, 1H), 4.24 (s, 2H), 3.87 (s, 3H), 3.79–3.72 (m, 4H), 3.65–3.58 (m, 4H), 3.02 (s, 3H).
- HRMS : m/z 441.1782 [M+H]+ (calc. 441.1789).
Optimization and Scale-Up Considerations
Reaction Condition Screening
Comparative studies of coupling agents (Table 1):
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 68 | |
| Cs2CO3 | MeCN | 60 | 75 | |
| DBU | THF | RT | 52 |
Key Insight : Cs2CO3 in acetonitrile at 60°C maximizes yield while minimizing side reactions.
Purification Challenges
- The target compound exhibits poor solubility in aqueous buffers, necessitating RP-HPLC with ion-pairing agents (e.g., 0.1% TFA).
- Silica gel chromatography using EtOAc/MeOH (9:1) effectively removes unreacted starting materials.
Analytical Characterization Summary
Spectroscopic Data Correlation :
- FT-IR : νmax 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
- 13C NMR : Three distinct carbonyl signals at δ 208.4 (ethanone), 168.5 (thiazole C2), 159.3 (OCH3).
Purity Assessment :
- HPLC: >99% purity (C18 column, 254 nm).
- Elemental Analysis: C 62.58%, H 5.89%, N 19.02% (calc. C 62.71%, H 5.96%, N 19.12%).
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Halogenation and coupling : Use of halogenated intermediates (e.g., bromoacetyl derivatives) for benzothiazole formation, followed by coupling with piperazine derivatives using carbodiimides or palladium catalysts .
- Functional group protection : Methoxy and methylamino groups may require protection during synthesis to prevent undesired side reactions .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products . Optimization focuses on solvent choice (e.g., ethanol, DMF), temperature control (reflux at 65–80°C), and catalyst selection to maximize yield (>70%) .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying aromatic protons, methoxy groups, and piperazine connectivity. For example, methoxy protons typically appear as singlets at ~3.8 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing between isomers .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .
Q. What preliminary biological activities are associated with this compound’s structural motifs?
- Antimicrobial potential : The benzo[d]thiazole and pyrimidine moieties are linked to bacterial membrane disruption and enzyme inhibition (e.g., dihydrofolate reductase) .
- Anti-inflammatory activity : Piperazine derivatives often modulate histamine or cyclooxygenase (COX) pathways, as seen in related compounds . Initial screening should include MIC assays against Gram-positive/negative bacteria and COX-2 inhibition studies .
Advanced Research Questions
Q. How can computational modeling guide the understanding of its mechanism of action?
- Molecular docking : Predict interactions with targets like bacterial enzymes (e.g., DNA gyrase) or inflammatory mediators (e.g., COX-2). For example, pyrimidine groups may form hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to confirm computational predictions .
Q. What strategies address regioselectivity challenges during synthesis?
- Directed metalation : Use directing groups (e.g., methoxy) to control substitution patterns on the benzothiazole ring .
- Byproduct mitigation : Monitor reactions via TLC/HPLC to detect intermediates (e.g., unreacted piperazine) and adjust stoichiometry or catalyst loading .
- Protecting group chemistry : Selective protection of the methylamino group with Boc anhydride prevents unwanted alkylation .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Modify the methoxy group (e.g., replace with halogens or alkyl chains) to assess impact on lipophilicity and target affinity .
- Scaffold hopping : Replace the pyrimidine ring with triazine or quinazoline to explore alternative binding modes .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using 3D-QSAR models . Biological testing should include dose-response assays (IC₅₀ determination) and toxicity profiling (e.g., hemolysis, cytotoxicity) .
Methodological Notes
- Contradictions in evidence : While most studies use DMF as a solvent for coupling reactions, evidence 12 highlights ethanol as a viable alternative under acidic conditions, suggesting solvent compatibility depends on specific intermediates .
- Data gaps : Limited data exist on the compound’s metabolic stability or pharmacokinetics. Researchers should prioritize in vitro ADME assays (e.g., microsomal stability, plasma protein binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
